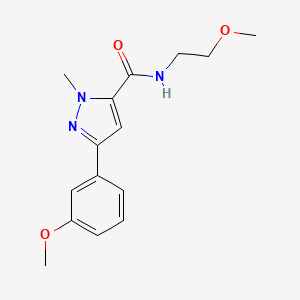![molecular formula C26H20N4O6S B11190401 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate](/img/structure/B11190401.png)
4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the pyrrolo and imidazole moieties. The final step involves the addition of the nitrophenyl propenoate group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and implementing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(2-oxo-2-(2-thienyl)ethyl)quinolinium bromide
- Other quinoline derivatives with similar structural features
Uniqueness
4,4,6-Trimethyl-2-oxo-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-8(2H)-YL (E)-3-(3-nitrophenyl)-2-propenoate is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C26H20N4O6S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[2-hydroxy-9,11,11-trimethyl-3-(5-oxo-2-sulfanylideneimidazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C26H20N4O6S/c1-13-12-26(2,3)29-22-17(13)10-16(11-18(22)20(24(29)33)21-23(32)28-25(37)27-21)36-19(31)8-7-14-5-4-6-15(9-14)30(34)35/h4-12,33H,1-3H3,(H,28,32,37)/b8-7+ |
InChI Key |
VDCQMLXLTCQSPH-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C(=C2O)C5=NC(=S)NC5=O)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C(=C2O)C5=NC(=S)NC5=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11190319.png)
![[4-Amino-6-(chloromethyl)(1,3,5-triazin-2-yl)]naphthylamine](/img/structure/B11190321.png)
![N-(2,4-difluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190331.png)
![4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B11190341.png)
![2-(morpholin-4-yl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11190344.png)
![Propan-2-yl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B11190345.png)
![5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11190350.png)
![2-ethoxy-1-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B11190365.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190373.png)
![7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11190380.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11190390.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11190395.png)
